molecular formula C16H11Cl2F3O B1327769 1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one CAS No. 898749-86-5

1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one

Cat. No. B1327769
M. Wt: 347.2 g/mol
InChI Key: PMFUIGHJIMRBGT-UHFFFAOYSA-N
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Description

“1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one” is a chemical compound . It’s related to 2,6-Dichloroacetophenone, which has a molecular weight of 189.039 . It’s also related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloroacetophenone, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The experimental C5–C6–C7–C8 torsion angle is 175 (8)° and calculated observe at 178.8 (°), confirms the molecule exhibits an E configuration concerning the C6=C7 double bond .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one” are not available, related compounds have been studied. For example, boron reagents have been developed for Suzuki–Miyaura coupling .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of chalcone derivatives, involving a base-catalyzed Claisen-Schmidt condensation reaction. These derivatives are characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction. An intra-molecular hydrogen bond of the type C-H⋯O is observed, and the structure is stabilized through weak intermolecular interactions. Hirshfeld surfaces analysis was carried out to quantify these interactions (Salian et al., 2018).

Molecular and Computational Studies

  • A study involved molecular structure analysis, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of a similar compound. The compound was synthesized and its crystal structure described. Vibrational wavenumbers were computed and assigned, and the stability of the molecule was analyzed using NBO analysis (Mary et al., 2015).

Biological Evaluation and Molecular Docking

  • The synthesis of a related compound series using Claisen-Schmidt Condensation was achieved, followed by their characterization and evaluation for antibacterial and antifungal activity. This showcases the potential biological applications of such compounds (Vora & Vyas, 2019).
  • Another study performed molecular docking, spectroscopic, and computational studies on a related compound. This included vibrational spectral analysis, molecular geometrical parameter calculations, HOMO and LUMO calculations, and noncovalent interaction analysis. The study extended to biological activities prediction through molecular docking analysis (Jayasudha, Balachandran, & Narayana, 2020).

Other Applications

  • In another domain, these compounds have been used in copolymerization experiments. The properties of catalysts derived from these compounds were tested in propene/CO copolymerization, demonstrating their utility in the creation of flexible polymer materials (Meier et al., 2003).

properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2F3O/c17-12-6-3-7-13(18)15(12)14(22)9-8-10-4-1-2-5-11(10)16(19,20)21/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFUIGHJIMRBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644930
Record name 1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one

CAS RN

898749-86-5
Record name 1-Propanone, 1-(2,6-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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